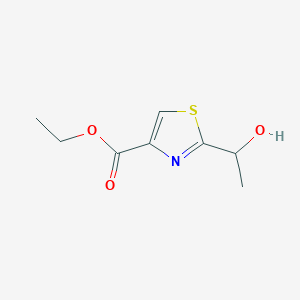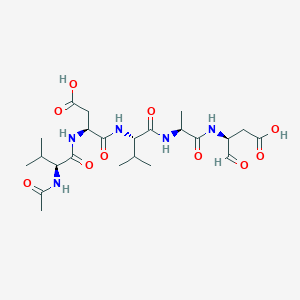
N4-Benzyl-2,6-dichloroisonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to N4-Benzyl-2,6-dichloroisonicotinamide, such as 2-aryl-6-chloronicotinamides, can be achieved via regioselective Suzuki coupling. This process involves the coupling of 2,6-dichloronicotinamide with aryl boronic acids, facilitated by a palladium(0) catalyst, achieving regioselectivity through chelation to an ester/amide group (Yang et al., 2003).
Molecular Structure Analysis
The molecular structure of compounds closely related to N4-Benzyl-2,6-dichloroisonicotinamide, like N-aryl-2-chloronicotinamides, demonstrates supramolecular structures in one, two, and three dimensions, linked by various hydrogen bonds and stacking interactions. These structural analyses reveal the complexity and versatility of these compounds (Cuffini et al., 2006).
Chemical Reactions and Properties
N4-Benzyl-2,6-dichloroisonicotinamide and related compounds can undergo various chemical reactions due to their functional groups. The presence of chloro and amino groups allows for diverse reactivity, including substitution reactions that are foundational for further chemical modifications (Pisanenko et al., 2011).
Physical Properties Analysis
The crystal and molecular structure of similar compounds, such as N-aryl-2-chloronicotinamides, provides insight into their physical properties. These compounds crystallize as almost planar molecules, facilitating interactions such as intermolecular hydrogen bonding, which significantly influences their physical properties and stability (Jethmalani et al., 1996).
Chemical Properties Analysis
The chemical properties of N4-Benzyl-2,6-dichloroisonicotinamide derivatives, such as their anticorrosion behavior, demonstrate their utility in various applications. These properties can be attributed to the specific structural features and electronic configurations of the compounds, making them suitable for applications in materials science and industrial chemistry (Pisanenko et al., 2011).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis Applications
Modification of Alcohols and Carboxylic Acids : A study by Kurosu and Li (2009) describes the efficient activation of alcohols and carboxylic acids using a related compound, highlighting its utility in transforming a wide variety of alcohols into ethers with excellent yields. This compound could potentially serve as a protective group in organic synthesis, offering a route for the selective deprotection of ethers under controlled conditions (Kurosu & Li, 2009).
Suzuki Coupling Reactions : Yang, Wang, and Corte (2003) described a regioselective Suzuki coupling of 2,6-dichloronicotinamide with aryl boronic acids, showcasing the utility of related compounds in facilitating selective cross-coupling reactions. This synthesis route emphasizes the potential of such compounds in constructing complex organic molecules, which could be relevant for N4-Benzyl-2,6-dichloroisonicotinamide's applications in synthetic chemistry (Yang, Wang, & Corte, 2003).
Biological Activity
Potential Insecticidal Activity : Reyes-García and Cid (2016) explored the synthesis of possible nicotinic agonists with potential insecticidal activity. By reacting related compounds with other chemicals, they obtained products that could serve as lead compounds for the development of new insecticides. This suggests that derivatives of N4-Benzyl-2,6-dichloroisonicotinamide might also possess insecticidal properties or could be intermediates in the synthesis of such agents (Reyes-García & Cid, 2016).
Antimycobacterial Agents : Malwal et al. (2012) reported on thiol-activated sources of sulfur dioxide (SO₂) as antimycobacterial agents. They demonstrated that N-Benzyl-2,4-dinitrobenzenesulfonamide, a compound with a somewhat similar structure, had significant potency against Mycobacterium tuberculosis, suggesting that N4-Benzyl-2,6-dichloroisonicotinamide could also be investigated for its potential antimicrobial activities or as a precursor in the synthesis of antimycobacterial agents (Malwal et al., 2012).
Eigenschaften
IUPAC Name |
N-benzyl-2,6-dichloropyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c14-11-6-10(7-12(15)17-11)13(18)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMICAMHYUFNJME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=NC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381912 |
Source


|
| Record name | N4-BENZYL-2,6-DICHLOROISONICOTINAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4-Benzyl-2,6-dichloroisonicotinamide | |
CAS RN |
182224-71-1 |
Source


|
| Record name | N4-BENZYL-2,6-DICHLOROISONICOTINAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B69750.png)




![[2,2'-Bipyridine]-4,4'-diyldiphosphonic acid](/img/structure/B69761.png)


![5-(Methylthio)benzo[d]thiazol-2-amine](/img/structure/B69771.png)



